1,2,3,4,6-Penta-O-acetyl-D-galactopyranose 1,2,3,4,6-Penta-O-acetyl-D-galactopyranose
Brand Name: Vulcanchem
CAS No.: 25878-60-8
VCID: VC0020742
InChI: InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C16H22O11
Molecular Weight: 390.34 g/mol

1,2,3,4,6-Penta-O-acetyl-D-galactopyranose

CAS No.: 25878-60-8

Reference Standards

VCID: VC0020742

Molecular Formula: C16H22O11

Molecular Weight: 390.34 g/mol

1,2,3,4,6-Penta-O-acetyl-D-galactopyranose - 25878-60-8

CAS No. 25878-60-8
Product Name 1,2,3,4,6-Penta-O-acetyl-D-galactopyranose
Molecular Formula C16H22O11
Molecular Weight 390.34 g/mol
IUPAC Name [(2R,3S,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1
Standard InChIKey LPTITAGPBXDDGR-RRMRAIHUSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Synonyms 1,2,3,4,6-Pentaacetate D-Galactopyranose; D-Galactopyranose Pentaacetate;_x000B_1,2,3,4,6-Penta-O-acetyl-D-galactopyranose;_x000B_
PubChem Compound 2729838
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator